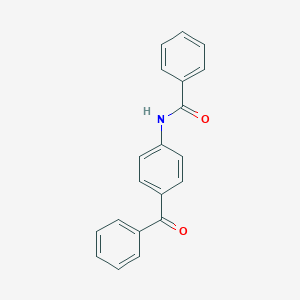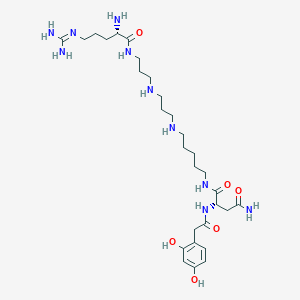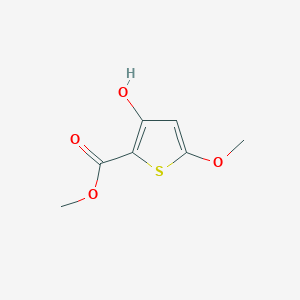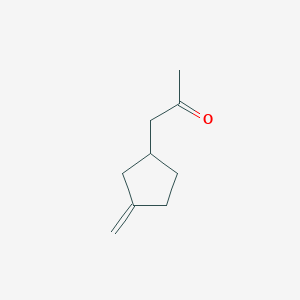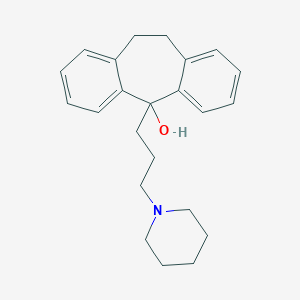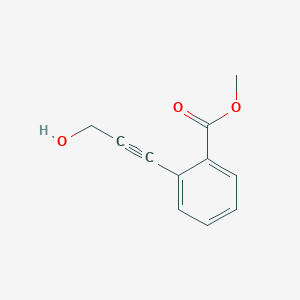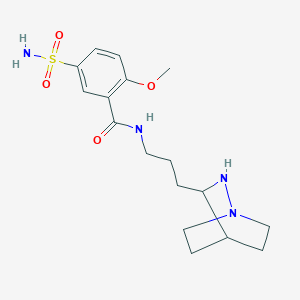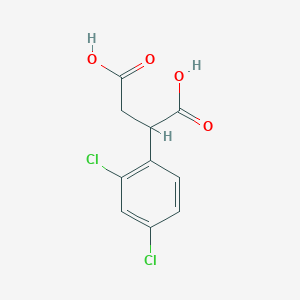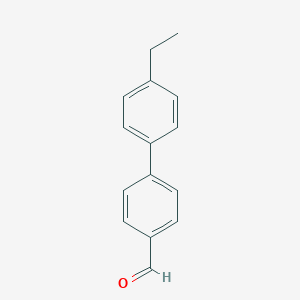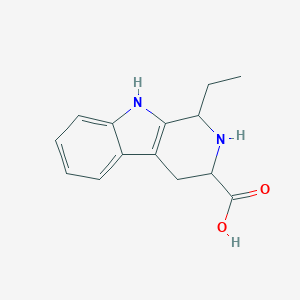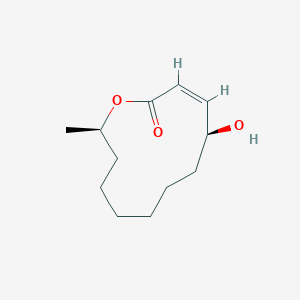
Patulolide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Patulolide C is a natural product that belongs to the class of polyketides. It is isolated from the marine sponge, Ircinia variabilis. Patulolide C has been found to possess potent cytotoxic and anti-inflammatory properties. Due to its unique structure and biological activities, it has attracted the attention of researchers in the field of medicinal chemistry.
Scientific Research Applications
Synthesis Techniques
Asymmetric Hydroformylation/Macrocyclization : A study by Risi and Burke (2012) details an efficient synthesis of (+)-patulolide C using a Rh(I)-catalyzed asymmetric hydroformylation (AHF)/intramolecular Wittig olefination cascade. This method sets the C4-hydroxyl stereochemistry and E-olefin geometry while forming the macrolactone (Risi & Burke, 2012).
Stereoselective Total Synthesis : Pratapareddy et al. (2019) accomplished a stereoselective total synthesis of Patulolide C from an inexpensive (S)-chiral epoxide, using key steps like ring opening and Yamaguchi macrolactonisation (Pratapareddy et al., 2019).
Enantioselective Synthesis : Sabitha et al. (2010) reported the enantioselective total synthesis of (+)-patulolide C isolated from Penicillium urticae, employing Jacobsen’s kinetic resolution and sequential α-aminooxylation (Sabitha et al., 2010).
Using R-(+)-γ-Valerolactone as a Chiral Synthon : Datrika et al. (2017) synthesized (+)-Patulolide-C using R-(+)-γ-valerolactone & R-(+)-epichlorohydrin as chiral synthons, adopting a convergent approach for the synthesis (Datrika et al., 2017).
Total Synthesis via Ring Closing Metathesis : Babu and Sharma (2008) reported the total synthesis of patulolide C and its derivatives using Jacobsen’s hydrolytic kinetic resolution and Sharpless epoxidation (Babu & Sharma, 2008).
Chemical Analysis and Revisions
- Thiocladospolides Isolation and Analysis : Zhang et al. (2019) isolated thiocladospolides A-D and seco-patulolide C from the endophytic fungus Cladosporium cladosporioides, providing insights into the structure and antimicrobial activities of these compounds (Zhang et al., 2019).
Biological and Pharmacological Potential
- Lipid-Lowering Properties : Zhu et al. (2015) found that compounds related to patulolide, such as cladospolides, exhibit potent lipid-lowering activity in HepG2 hepatocytes, indicating potential pharmacological applications (Zhu et al., 2015).
properties
CAS RN |
103654-47-3 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(3Z,5S,12R)-5-hydroxy-12-methyl-1-oxacyclododec-3-en-2-one |
InChI |
InChI=1S/C12H20O3/c1-10-6-4-2-3-5-7-11(13)8-9-12(14)15-10/h8-11,13H,2-7H2,1H3/b9-8-/t10-,11+/m1/s1 |
InChI Key |
KANOICQRSIXTJU-XJMUJKMXSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCC[C@@H](/C=C\C(=O)O1)O |
SMILES |
CC1CCCCCCC(C=CC(=O)O1)O |
Canonical SMILES |
CC1CCCCCCC(C=CC(=O)O1)O |
synonyms |
epipatulolide C patulolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



